molecular formula C13H21NO B13296697 1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol

1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol

Cat. No.: B13296697
M. Wt: 207.31 g/mol
InChI Key: MAFSYAYJFJOPHQ-UHFFFAOYSA-N
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Description

1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C13H21NO This compound is characterized by the presence of a 3,4-dimethylphenyl group attached to an ethylamino group, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol typically involves the reaction of 3,4-dimethylphenylacetone with ethylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine: Another compound with a similar 3,4-dimethylphenyl group but with a piperazine moiety instead of a propanol group.

    Ethanone, 1-(3,4-dimethylphenyl): A related compound with a ketone functional group.

Uniqueness

1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-[1-(3,4-dimethylphenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C13H21NO/c1-9-5-6-13(7-10(9)2)12(4)14-8-11(3)15/h5-7,11-12,14-15H,8H2,1-4H3

InChI Key

MAFSYAYJFJOPHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NCC(C)O)C

Origin of Product

United States

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